Cas no 855308-69-9 (2-3-(2-Nitro-1-propenyl)phenoxypyrimidine)

2-3-(2-Nitro-1-propenyl)phenoxypyrimidine 化学的及び物理的性質
名前と識別子
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- 2-3-(2-Nitro-1-propenyl)phenoxypyrimidine
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- MDL: MFCD03791172
じっけんとくせい
- ゆうかいてん: 81-83°C
2-3-(2-Nitro-1-propenyl)phenoxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB159163-500 mg |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine; . |
855308-69-9 | 500 mg |
€178.80 | 2023-07-20 | ||
Key Organics Ltd | 1W-0251-10MG |
2-[3-(2-nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | >95% | 10mg |
£63.00 | 2023-04-20 | |
Key Organics Ltd | 1W-0251-0.5G |
2-[3-(2-nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | >95% | 0.5 g |
£83.00 | 2023-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199692-5g |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | 97% | 5g |
¥1750.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199692-1g |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | 97% | 1g |
¥616.0 | 2024-04-18 | |
Key Organics Ltd | 1W-0251-25G |
2-[3-(2-nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | >95% | 25g |
£1,452.00 | 2023-04-20 | |
Key Organics Ltd | 1W-0251-50G |
2-[3-(2-nitro-1-propenyl)phenoxy]pyrimidine |
855308-69-9 | >95% | 50g |
£2,640.00 | 2023-04-20 | |
abcr | AB159163-10g |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine; . |
855308-69-9 | 10g |
€1131.70 | 2025-02-18 | ||
abcr | AB159163-1g |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine; . |
855308-69-9 | 1g |
€260.30 | 2025-02-18 | ||
abcr | AB159163-500mg |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine; . |
855308-69-9 | 500mg |
€178.80 | 2025-02-18 |
2-3-(2-Nitro-1-propenyl)phenoxypyrimidine 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
2-3-(2-Nitro-1-propenyl)phenoxypyrimidineに関する追加情報
Compound CAS No. 855308-69-9: 2-3-(2-Nitro-1-propenyl)phenoxypyrimidine
The compound CAS No. 855308-69-9, also known as 2-3-(2-Nitro-1-propenyl)phenoxypyrimidine, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a pyrimidine ring substituted with a phenoxypyrimidine group, which introduces a range of functional properties that make it suitable for diverse applications.
Recent studies have highlighted the importance of phenoxypyrimidine derivatives in the development of novel materials for electronic devices. The presence of the nitropropenyl group in this compound adds electronic functionality, enhancing its suitability for applications in organic electronics. Researchers have explored the use of this compound in the fabrication of thin-film transistors (TFTs), where its electronic properties contribute to improved device performance. These findings underscore the potential of CAS No. 855308-69-9 in advancing next-generation electronic materials.
In addition to its electronic applications, 2-3-(2-Nitro-1-propenyl)phenoxypyrimidine has shown promise in the field of catalysis. Its unique structure allows for efficient catalytic activity in certain organic reactions, making it a valuable tool in green chemistry. Recent experiments have demonstrated its ability to facilitate selective oxidation reactions under mild conditions, reducing the environmental impact of traditional chemical processes.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the phenoxypyrimidine and nitropropenyl groups. Optimization of these steps is critical to achieving high yields and maintaining the integrity of the final product.
From a structural perspective, the compound exhibits a high degree of symmetry, which contributes to its stability and reactivity. The interplay between the aromatic rings and functional groups creates a dynamic chemical environment that can be tailored for specific applications. This balance between stability and reactivity makes CAS No. 855308-69-9 a versatile building block in organic synthesis.
Looking ahead, ongoing research is focused on expanding the range of applications for this compound. Potential areas include its use in drug delivery systems, where its structural properties could enhance bioavailability and targeting efficiency. Additionally, investigations into its optical properties are paving the way for applications in photonics and optoelectronics.
In conclusion, CAS No. 855308-69-9, or 2-3-(2-Nitro-1-propenyl)phenoxypyrimidine, represents a significant advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a key player in the development of innovative materials and technologies.
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